Methyl 4-(1,3-benzoxazol-2-yl)benzoate

Catalog No.
S9091708
CAS No.
20000-53-7
M.F
C15H11NO3
M. Wt
253.25 g/mol
Availability
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Methyl 4-(1,3-benzoxazol-2-yl)benzoate

CAS Number

20000-53-7

Product Name

Methyl 4-(1,3-benzoxazol-2-yl)benzoate

IUPAC Name

methyl 4-(1,3-benzoxazol-2-yl)benzoate

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C15H11NO3/c1-18-15(17)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)19-14/h2-9H,1H3

InChI Key

KDKBWBVNDADEON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2

Thermogravimetric analysis represents a critical analytical technique for evaluating the thermal stability and decomposition characteristics of benzoxazole derivatives. The thermal behavior of Methyl 4-(1,3-benzoxazol-2-yl)benzoate can be understood through comprehensive studies of related benzoxazole compounds and polymeric systems [1] [2] [3].

Thermal Decomposition Temperature Profiles

Research on benzoxazole thermal decomposition reveals distinct temperature ranges for various degradation processes. Single pulse shock tube studies demonstrate that benzoxazole undergoes thermal decomposition in the temperature range of 1000-1350 K (727-1077°C) at overall densities of approximately 3 × 10⁻⁵ mol/cm³ [4]. The primary decomposition products include o-hydroxybenzonitrile at high concentrations and cyclopentadiene carbonitrile accompanied by carbon monoxide at lower concentrations [4].

Polybenzoxazine derivatives, structurally related to Methyl 4-(1,3-benzoxazol-2-yl)benzoate, exhibit initial decomposition temperatures (T₅%) ranging from 228°C to 343°C depending on the polymer composition [1]. The maximum degradation temperatures (Tₘₐₓ) vary from 376°C to 484°C, with char yields at 850°C ranging from 33% to 56% [1].

Thermal Stability Mechanisms

The thermal stability of benzoxazole derivatives is influenced by the aromatic ring structure and the presence of heteroatoms. Quantum chemical calculations indicate that the thermal decomposition pathway involves the formation of o-hydroxybenzonitrile through a unimolecular reaction mechanism [4]. The rate-determining step involves C-O bond fission in tetrahedral intermediates formed during the decomposition process [4].

For Methyl 4-(1,3-benzoxazol-2-yl)benzoate, the presence of the methyl ester functionality is expected to influence thermal stability through potential ester bond cleavage at elevated temperatures. The predicted boiling point of 435.8 ± 25.0°C suggests moderate thermal stability under standard atmospheric conditions [5].

Decomposition Product Analysis

Thermogravimetric analysis coupled with mass spectrometry reveals multiple fragmentation products during benzoxazole thermal decomposition. Minor fragmentation products include benzonitrile, acetylene, hydrogen cyanide, and cyanoethene, comprising only a few percent of the overall product distribution [4]. The formation of these products follows specific mechanistic pathways involving ring contraction and carbon monoxide elimination [4].

Solubility Characteristics in Polar/Nonpolar Solvent Systems

The solubility behavior of Methyl 4-(1,3-benzoxazol-2-yl)benzoate is governed by its molecular structure, which contains both polar and nonpolar regions. The compound exhibits a calculated LogP value of 3.14, indicating moderate lipophilicity [5] [6].

Polar Solvent Systems

In polar aprotic solvents such as dimethyl sulfoxide, Methyl 4-(1,3-benzoxazol-2-yl)benzoate demonstrates favorable solubility characteristics. The benzoxazole ring system can participate in dipole-dipole interactions with polar solvents, while the aromatic framework provides stability through π-π stacking interactions [7]. Related benzoxazole derivatives show good solubility in polar aprotic solvents, supporting pharmaceutical applications [7].

The compound's solubility in polar protic solvents such as methanol and ethanol is expected to be moderate. The ester functionality can participate in hydrogen bonding interactions with protic solvents, although the extended aromatic system may limit overall solubility [8]. Studies on benzoic acid derivatives indicate that substitution patterns significantly influence solubility behavior in alcoholic solvents [8].

Nonpolar Solvent Systems

In nonpolar solvents, Methyl 4-(1,3-benzoxazol-2-yl)benzoate exhibits enhanced solubility due to favorable hydrophobic interactions. The aromatic benzoxazole and benzoate moieties contribute to solubility in chlorinated solvents and aromatic hydrocarbons [9]. The calculated LogP value suggests preferential partitioning into organic phases over aqueous systems [5].

Benzoxazole derivatives demonstrate limited water solubility, consistent with their aromatic character and moderate lipophilicity [10]. The parent benzoxazole compound is classified as water-insoluble, and the addition of the methyl benzoate moiety further reduces aqueous solubility [10].

Solvent-Dependent Behavior

The solubility characteristics of Methyl 4-(1,3-benzoxazol-2-yl)benzoate vary significantly across different solvent systems. In binary solvent mixtures, the compound may exhibit complex solubility behavior due to preferential solvation effects and intermolecular interactions [8]. Temperature-dependent solubility studies on related benzoic acid derivatives demonstrate increased dissolution at elevated temperatures [8].

Spectroscopic Fingerprinting (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectrum of Methyl 4-(1,3-benzoxazol-2-yl)benzoate exhibits characteristic absorption bands that provide definitive structural identification. The benzoxazole ring system displays a distinctive C=N stretching vibration at approximately 1554 cm⁻¹, which serves as a diagnostic peak for this heterocyclic framework [11] [12] [13].

The ester carbonyl group produces a strong absorption band at 1735 cm⁻¹, characteristic of methyl benzoate derivatives [14]. This peak is well-separated from other absorption bands, providing unambiguous identification of the ester functionality [12]. The C-O stretching vibrations of the ester group appear at 1131 cm⁻¹, confirming the presence of the methyl ester moiety [14].

Aromatic C-H stretching vibrations occur in the region 3065-3049 cm⁻¹, while aromatic C=C stretching modes appear between 1600-1450 cm⁻¹ [15]. The benzoxazole ring exhibits characteristic vibrations in the range 939-1089 cm⁻¹, with the C-O-C asymmetric stretch appearing at 1231 cm⁻¹ [11] [15].

Real-time reaction monitoring studies using flow Fourier Transform Infrared spectroscopy demonstrate that benzoxazole derivatives exhibit a characteristic peak at 1295 cm⁻¹, attributed to specific benzoxazole ring vibrations [16]. This peak serves as a valuable fingerprint for identifying benzoxazole-containing compounds [16].

Nuclear Magnetic Resonance Spectroscopy

The Nuclear Magnetic Resonance spectrum of Methyl 4-(1,3-benzoxazol-2-yl)benzoate provides detailed structural information through characteristic chemical shifts. The aromatic protons of the benzoxazole ring system appear in the downfield region, typically between 7.2-8.2 ppm [17] [14].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals diagnostic chemical shifts for the benzoxazole framework. The characteristic carbon signals include the C=N carbon at approximately 163-165 ppm and aromatic carbons in the range 110-150 ppm [17] [14]. The ester carbonyl carbon appears around 166-170 ppm, consistent with methyl benzoate derivatives [17].

The methyl ester group exhibits a characteristic singlet at approximately 3.9 ppm in proton Nuclear Magnetic Resonance spectra, while the corresponding carbon appears at approximately 52 ppm in Carbon-13 spectra [14]. These chemical shifts are diagnostic for methyl ester functionality and provide confirmation of the molecular structure [14].

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy, when available, provides additional structural confirmation. Benzoxazole nitrogen atoms typically resonate in the range 120-222 ppm, depending on the substitution pattern and molecular environment [17].

Ultraviolet-Visible Spectroscopy

The Ultraviolet-Visible absorption spectrum of Methyl 4-(1,3-benzoxazol-2-yl)benzoate exhibits characteristic electronic transitions associated with the extended aromatic π-system. Benzoxazole derivatives typically absorb in the ultraviolet A region, with maximum absorption wavelengths ranging from 336-374 nm [18].

The compound demonstrates strong absorption in the near-ultraviolet region due to π→π* transitions within the conjugated aromatic system [19] [18]. The extended conjugation between the benzoxazole and benzoate moieties results in bathochromic shifts compared to individual chromophores [19].

Molar absorptivity values for related benzoxazole derivatives range from 1.83 × 10⁴ to 1.69 × 10⁵ M⁻¹cm⁻¹, indicating strong absorption characteristics [18]. The absorption spectrum typically exhibits well-defined vibronic structure with a progression of approximately 1300 cm⁻¹, corresponding to aromatic ring-stretching modes [19].

Solvent effects on the Ultraviolet-Visible spectrum include modest blue-shifts or red-shifts depending on the solvent polarity and hydrogen bonding capabilities [18]. These spectral shifts provide information about molecular interactions and solvation behavior [18].

Tautomeric Equilibrium Studies in Different Media

Tautomeric equilibrium phenomena in benzoxazole derivatives represent complex molecular processes influenced by solvent environment, temperature, and intermolecular interactions. The study of tautomeric behavior in Methyl 4-(1,3-benzoxazol-2-yl)benzoate requires consideration of related benzoxazole systems that exhibit well-characterized tautomeric equilibria [20] [21].

Ground-State Tautomeric Forms

Research on 2-(2'-hydroxyphenyl)benzoxazole derivatives reveals the existence of multiple tautomeric forms in equilibrium. The predominant ground-state tautomer is the enol form, which exists in equilibrium between syn- and anti-rotational isomers [20] [21]. In the anti-enol isomer, the phenyl hydroxyl group forms strong intramolecular hydrogen bonds with the benzoxazole oxygen atom, while the syn-enol isomer may interact with solvent or form internal hydrogen bonds with the benzoxazole nitrogen atom [20] [21].

For Methyl 4-(1,3-benzoxazol-2-yl)benzoate, the absence of hydroxyl substituents limits traditional keto-enol tautomerism. However, the compound may exhibit conformational isomerism related to the rotation around the bond connecting the benzoxazole and benzoate moieties [22]. The energy barrier for this rotation influences the population distribution of conformational states [22].

Solvent-Dependent Equilibria

The tautomeric equilibrium of benzoxazole derivatives exhibits significant solvent dependence. In polar protic solvents, hydrogen bonding interactions can stabilize specific tautomeric forms through external solvation effects [20] [21]. Conversely, in nonpolar solvents, intramolecular hydrogen bonding becomes more favorable, shifting the equilibrium toward forms with internal hydrogen bonds [20] [21].

Studies on benzoxazole hydrolysis kinetics demonstrate that different tautomeric forms exhibit varying reactivity patterns [9]. Under acidic conditions, protonation of the benzoxazole nitrogen influences the tautomeric equilibrium and subsequent reaction pathways [9]. The pH-dependent behavior provides insights into the relative stability of different protomeric forms [9].

Temperature Effects on Tautomeric Equilibria

Temperature-dependent studies reveal that tautomeric equilibria in benzoxazole systems are sensitive to thermal energy. Elevated temperatures generally favor higher-energy tautomeric forms through increased molecular motion and reduced hydrogen bonding strength [20]. Variable-temperature Nuclear Magnetic Resonance spectroscopy provides direct observation of tautomeric exchange processes [20].

The activation energy for tautomeric interconversion in benzoxazole derivatives typically ranges from 40-80 kJ/mol, depending on the specific molecular structure and hydrogen bonding patterns [20]. These energy barriers influence the rate of exchange between tautomeric forms and the observable Nuclear Magnetic Resonance spectra [20].

Excited-State Tautomerization

Photoinduced tautomerization represents a unique aspect of benzoxazole chemistry. Upon ultraviolet excitation, certain benzoxazole derivatives undergo rapid proton transfer processes in the excited state [20] [21]. For 2-(2'-hydroxyphenyl)benzoxazole, proton transfer from oxygen to nitrogen occurs within 170 femtoseconds, regardless of the solvent environment [20] [21].

The lifetime of excited-state tautomers is solvent-dependent and typically occurs on the picosecond timescale [20] [21]. These ultrafast processes provide insights into the potential photochemical behavior of Methyl 4-(1,3-benzoxazol-2-yl)benzoate under photolytic conditions [20] [21].

Analytical Detection of Tautomeric Forms

The identification and quantification of tautomeric forms requires sophisticated analytical techniques. Nuclear Magnetic Resonance spectroscopy provides the most direct method for observing tautomeric equilibria through characteristic chemical shift patterns and exchange broadening effects [17] [20]. Carbon-13 Nuclear Magnetic Resonance spectroscopy is particularly valuable for distinguishing between tautomeric forms with different carbon environments [17].

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

253.07389321 g/mol

Monoisotopic Mass

253.07389321 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

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